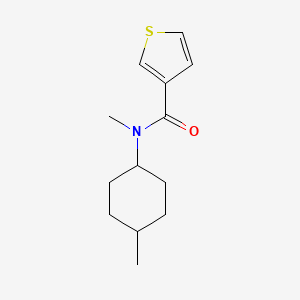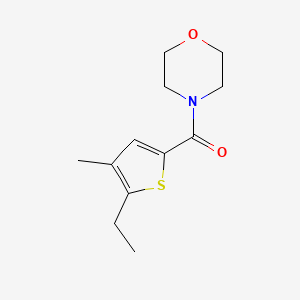
4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine is a compound that features a morpholine ring attached to a thiophene derivative. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics . The presence of the morpholine ring adds to the compound’s versatility, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine typically involves the reaction of 5-ethyl-4-methylthiophene-2-carboxylic acid with morpholine under specific conditions. One common method is the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other electronic materials
Mécanisme D'action
The mechanism of action of 4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxylic acid derivatives: These compounds share the thiophene ring structure and have similar chemical properties.
Morpholine derivatives: Compounds like morpholine-4-carboxylic acid have similar structural features and applications.
Uniqueness
4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine is unique due to the combination of the thiophene and morpholine rings, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
(5-ethyl-4-methylthiophen-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-3-10-9(2)8-11(16-10)12(14)13-4-6-15-7-5-13/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWXJWDBTLZTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-cyclopent-2-en-1-ylacetamide](/img/structure/B7507283.png)
![4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7507284.png)
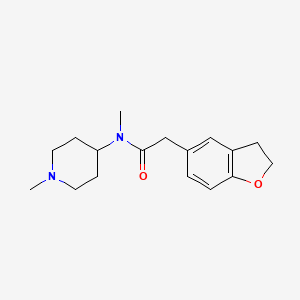
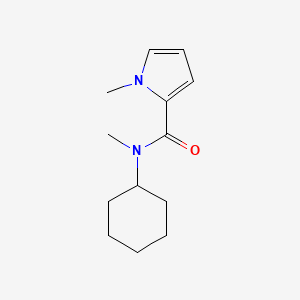
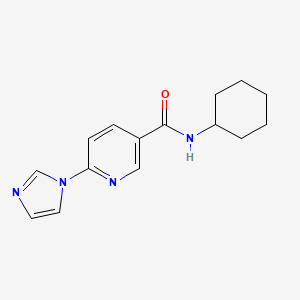

![1-[(5-Chloro-2-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7507314.png)
![1-[(3-Bromophenyl)methyl]pyridin-2-one](/img/structure/B7507320.png)
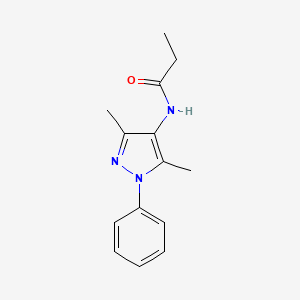
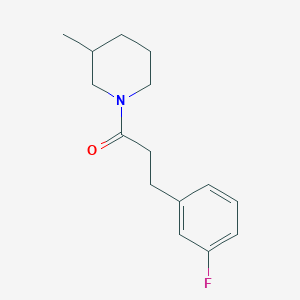
![N-[(3,4-dimethoxyphenyl)methyl]-2-(2-hydroxyethylsulfanyl)propanamide](/img/structure/B7507330.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-pyrrolidin-1-ylethanone](/img/structure/B7507342.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7507344.png)
